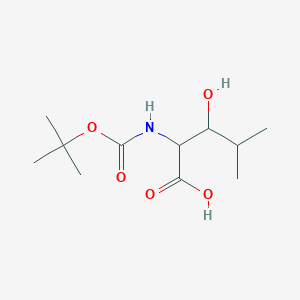

(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID

Description

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a β-hydroxy-α-amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, a hydroxyl group at the 3-position, and a methyl branch at the 4-position of the pentanoic acid backbone . Its stereochemical configuration (2S,3S) is critical for its biological and synthetic applications, particularly in peptide synthesis and chiral intermediate preparation. The Boc group enhances stability during synthetic processes, while the hydroxyl and methyl groups influence solubility, lipophilicity, and intermolecular interactions. The compound’s molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol .

Properties

IUPAC Name |

3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Deprotection: TFA in dichloromethane at room temperature.

Major Products Formed

Oxidation: Ketone derivative.

Reduction: Hydroxyl derivative.

Deprotection: Free amine.

Scientific Research Applications

(2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis and as a precursor for various amino acid derivatives.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: In the development of pharmaceuticals, particularly peptide-based drugs.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-HYDROXY-4-METHYLPENTANOIC ACID involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Key Observations:

Boc Protection: The target compound and the furan analog share Boc protection, which enhances stability during synthetic steps. In contrast, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid lacks this group, making it more reactive but less stable in acidic conditions .

The furan ring in the butanoic acid derivative enables participation in cycloaddition reactions, expanding its utility in heterocyclic synthesis . The phenyl group in (2R,3S)-tert-butyl 3-amino-2-hydroxy-4-phenylbutanoate introduces aromatic π-π stacking interactions, advantageous in enzyme-binding studies .

Stereochemistry : The (2S,3S) configuration in the target compound and its phenylbutyric acid analog is critical for binding to biological targets like proteases. In contrast, the (2R,3S) configuration in the tert-butyl ester analog may alter binding kinetics due to spatial differences .

Target Compound:

- Peptide Synthesis : The Boc group allows for orthogonal protection strategies, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The methyl branch reduces steric hindrance compared to bulkier substituents like phenyl, improving coupling efficiency .

- Chiral Resolution : The (2S,3S) configuration has been used to resolve racemic mixtures in asymmetric catalysis, particularly in synthesizing β-lactam antibiotics .

Furan-Containing Analog:

Phenyl-Substituted Analogs:

- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid mimics transition-state intermediates in protease inhibition studies, with its phenyl group enhancing binding to hydrophobic enzyme pockets .

- The tert-butyl ester variant serves as a chiral auxiliary in asymmetric aldol reactions, where the phenyl group stabilizes intermediates through van der Waals interactions .

Stability and Commercial Considerations

- The target compound’s discontinuation by suppliers like CymitQuimica contrasts with the continued availability of phenyl and furan analogs, which remain in use for niche applications.

- Stability studies indicate that the Boc-protected derivatives exhibit superior shelf life compared to unprotected amino acids, which are prone to oxidation and dimerization .

Biological Activity

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, commonly referred to as Boc-L-Threonine, is an amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group in peptide synthesis, enhancing its utility in various biochemical applications.

- Molecular Formula : C₁₁H₂₁NO₅

- Molecular Weight : 247.29 g/mol

- CAS Number : 102507-16-4

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis and its potential therapeutic applications. Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that Boc-L-Threonine may possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may provide neuroprotection, potentially useful in neurodegenerative disease models.

- Role in Protein Synthesis : As an amino acid derivative, it plays a crucial role in the synthesis of peptides and proteins, influencing various metabolic pathways.

Case Study 1: Antioxidant Potential

A study investigating the antioxidant capacity of various amino acid derivatives found that Boc-L-Threonine demonstrated significant free radical scavenging activity. The mechanism was attributed to the hydroxyl group on the threonine side chain, which enhances electron donation capabilities.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Boc-L-Threonine | 25 | Free radical scavenging |

| Control (Ascorbic Acid) | 15 | Electron donation |

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines exposed to oxidative stress, Boc-L-Threonine was shown to reduce cell death significantly compared to untreated controls. The protective effect was hypothesized to be linked to its antioxidant properties.

| Treatment | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 40 | - |

| Boc-L-Threonine (100 µM) | 70 | p < 0.05 |

Mechanistic Insights

The biological activities of this compound can be attributed to several key mechanisms:

- Hydroxyl Group Contribution : The presence of the hydroxyl group enhances the compound's ability to act as an electron donor, contributing to its antioxidant capabilities.

- Peptide Synthesis Role : As a protected amino acid, it facilitates the formation of peptides that may exhibit enhanced biological activities compared to their unprotected counterparts.

Q & A

Basic Synthesis and Optimization

Q: What are the key methodological considerations for synthesizing (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid? A:

- Boc Protection Strategy : The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like pyridine or DMAP in anhydrous acetonitrile. This prevents undesired side reactions at the amino group .

- Hydroxy Group Handling : The 3-hydroxy group may require temporary protection (e.g., silylation with TBSCl) during synthesis to avoid interference during coupling reactions.

- Workup and Isolation : Post-reaction, solvents are removed under reduced pressure, and the product is purified via recrystallization or column chromatography (e.g., silica gel with EtOAc/hexane gradients). Yield optimization often involves controlling reaction time and temperature .

Stereochemical Confirmation

Q: How can the (2S,3S) stereochemistry of this compound be rigorously confirmed? A:

- X-ray Crystallography : Provides definitive proof of configuration but requires high-purity crystals.

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times are compared to standards .

- NMR Analysis : Nuclear Overhauser Effect (NOE) correlations and coupling constants (e.g., ) can indicate spatial relationships between protons, supporting stereochemical assignments .

Stability and Storage Conditions

Q: What conditions destabilize this compound, and how should it be stored? A:

- Decomposition Risks : Exposure to strong acids/bases hydrolyzes the Boc group. Elevated temperatures (>40°C) or prolonged light exposure may degrade the hydroxy and amino functionalities .

- Storage Recommendations : Store at -20°C under inert gas (N₂ or Ar) in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent moisture absorption .

Advanced Applications in Peptide Synthesis

Q: How does this compound serve as a building block in peptide synthesis? A:

- Boc-Mediated Solid-Phase Synthesis : The Boc group protects the α-amino group during chain elongation. After incorporation, the Boc group is removed with TFA, while the 3-hydroxy group remains inert under these conditions .

- Compatibility with Coupling Agents : Reacts efficiently with HOBt/DIC or HATU in DMF, enabling high-yield amide bond formation. The methylpentanoic acid backbone enhances steric control during peptide folding .

Contradictory Data in Stereoisomer Analysis

Q: How should researchers address discrepancies in bioactivity data between (2S,3S) and (2S,3R) stereoisomers? A:

- Chiral Resolution : Use preparative chiral chromatography to isolate individual stereoisomers. Verify purity via melting point analysis and optical rotation measurements .

- Biological Assay Controls : Include both isomers in parallel assays to isolate stereospecific effects. For example, the (2S,3R) isomer (3-hydroxyleucine) shows distinct metabolic interactions compared to the (2S,3S) form .

Analytical Method Development

Q: What advanced techniques validate the purity and identity of this compound? A:

- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) coupled to ESI-MS detect impurities (<0.1%). The molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₂₃NO₅: 273.33 g/mol) .

- FT-IR Spectroscopy : Confirm functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹, hydroxy O-H stretch at ~3300 cm⁻¹) .

Hazard Mitigation in Laboratory Handling

Q: What safety protocols are critical when working with this compound? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.